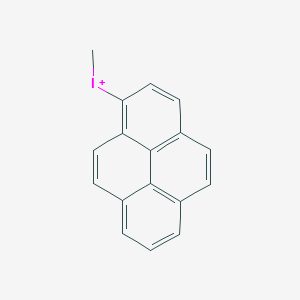![molecular formula C30H18N2O3 B12554341 6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione CAS No. 189383-92-4](/img/structure/B12554341.png)
6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione is a synthetic organic compound that belongs to the class of tetracene derivatives This compound is characterized by the presence of a phenyldiazenyl group attached to a phenoxy group, which is further connected to a tetracene-5,12-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione typically involves a multi-step process. One common method includes the following steps:
Synthesis of 4-(Phenyldiazenyl)phenol: This intermediate is prepared by diazotization of aniline followed by coupling with phenol.
Formation of 6-{4-[(E)-Phenyldiazenyl]phenoxy}hexan-1-ol: The 4-(phenyldiazenyl)phenol is reacted with 6-chloro-1-hexanol in the presence of potassium carbonate and a trace amount of potassium iodide in dimethylformamide (DMF).
Final Coupling with Tetracene-5,12-dione: The 6-{4-[(E)-Phenyldiazenyl]phenoxy}hexan-1-ol is then coupled with tetracene-5,12-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-tetracene derivatives.
Substitution: Various substituted phenoxy-tetracene derivatives.
Wissenschaftliche Forschungsanwendungen
6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione has several scientific research applications:
Organic Electronics: The compound is used in the development of organic thin-film transistors due to its excellent film-forming ability.
Optoelectronics: It is investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Research: The compound’s potential anticancer properties are being explored, particularly its interactions with DNA and its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione involves its interaction with molecular targets such as DNA. The compound can intercalate into the DNA helix, disrupting the normal function of the DNA and leading to cell death. This mechanism is particularly relevant in its potential anticancer applications, where it can induce apoptosis through the activation of caspase-3 and the release of lactate dehydrogenase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,11-di(thiophen-2-yl)-tetracene-5,12-dione: A pseudo rubrene analogue with excellent film-forming ability.
Tetracene-5,12-dione: A simpler tetracene derivative with potential anticancer properties.
Uniqueness
6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione is unique due to the presence of the phenyldiazenyl group, which imparts distinct electronic properties and enhances its potential applications in organic electronics and optoelectronics. Additionally, its ability to interact with DNA and induce apoptosis makes it a promising candidate for anticancer research.
Eigenschaften
CAS-Nummer |
189383-92-4 |
|---|---|
Molekularformel |
C30H18N2O3 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
6-(4-phenyldiazenylphenoxy)tetracene-5,12-dione |
InChI |
InChI=1S/C30H18N2O3/c33-28-24-12-6-7-13-25(24)29(34)27-26(28)18-19-8-4-5-11-23(19)30(27)35-22-16-14-21(15-17-22)32-31-20-9-2-1-3-10-20/h1-18H |
InChI-Schlüssel |
BHCFUUXTMWNAPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3=C4C(=CC5=CC=CC=C53)C(=O)C6=CC=CC=C6C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)
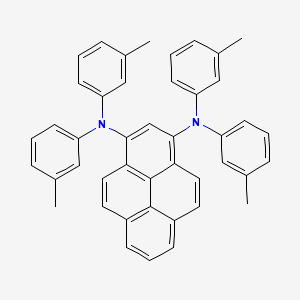
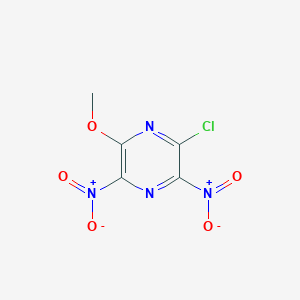
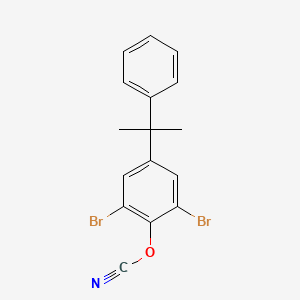
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)
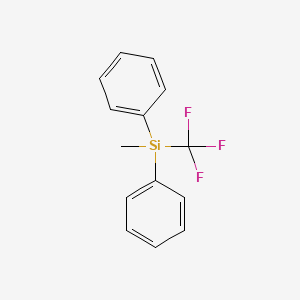

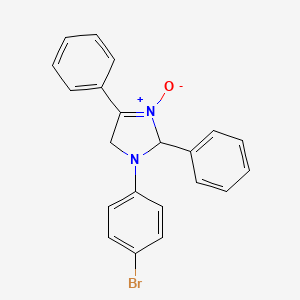
![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)
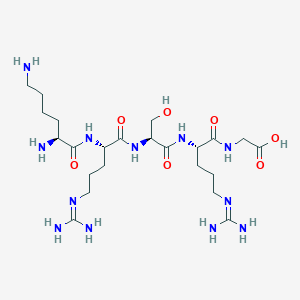
![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)


